7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
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Overview
Description
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a chemical compound with the molecular formula C7H6N2O4S It is known for its unique structure, which includes a nitro group and a benzoisothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with varying oxidation states.
Reduction: Amino derivatives.
Substitution: Substituted benzoisothiazole derivatives.
Scientific Research Applications
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the nitro group, resulting in different reactivity and applications.
3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide: Contains a nitroso group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
111248-95-4 |
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Molecular Formula |
C7H6N2O4S |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
7-nitro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C7H6N2O4S/c10-9(11)6-3-1-2-5-4-14(12,13)8-7(5)6/h1-3,8H,4H2 |
InChI Key |
IELJSUNBKXYYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])NS1(=O)=O |
Origin of Product |
United States |
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